molecular formula C18H19N3O4S B12120028 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B12120028
M. Wt: 373.4 g/mol
InChI Key: LFVJIXDHDFOIOK-UHFFFAOYSA-N
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Description

3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine ring substituted with a pyrimidine derivative and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Derivative: Starting with a propyl-substituted pyrimidine, hydroxylation is achieved using reagents like hydrogen peroxide in the presence of a catalyst.

    Thioether Formation: The hydroxylated pyrimidine is then reacted with a thiol compound under basic conditions to form the sulfanyl group.

    Pyrrolidine Ring Formation: The pyrimidine derivative is then coupled with a 4-methylphenyl-substituted pyrrolidine precursor through a cyclization reaction, often facilitated by a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: Electrophilic aromatic substitution can occur on the methylphenyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrimidine ring is particularly significant due to its resemblance to nucleic acid bases.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The ability to modify the compound’s structure allows for the development of analogs with improved efficacy and reduced toxicity.

Industry

In the industrial sector, this compound is investigated for its use in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfanyl group can form strong interactions with metal ions or other nucleophilic sites, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione
  • 3-[(4,6-Dihydroxy-5-ethylpyrimidin-2-yl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione

Uniqueness

Compared to similar compounds, 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group on the pyrimidine ring and the methyl group on the phenyl ring provide distinct steric and electronic properties, making it a valuable compound for targeted research and application development.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

3-[(4-hydroxy-6-oxo-5-propyl-1H-pyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H19N3O4S/c1-3-4-12-15(23)19-18(20-16(12)24)26-13-9-14(22)21(17(13)25)11-7-5-10(2)6-8-11/h5-8,13H,3-4,9H2,1-2H3,(H2,19,20,23,24)

InChI Key

LFVJIXDHDFOIOK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(NC1=O)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)C)O

Origin of Product

United States

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